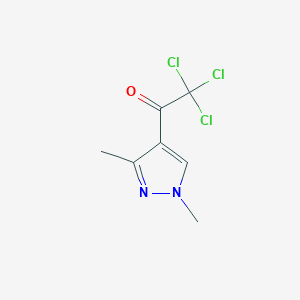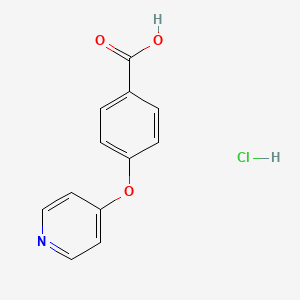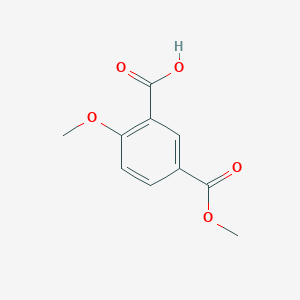
2-Methoxy-5-(methoxycarbonyl)benzoic acid
Übersicht
Beschreibung
2-Methoxy-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H10O5 . It has an average mass of 210.183 Da and a monoisotopic mass of 210.052826 Da . It is also known by other names such as 1,3-Benzenedicarboxylic acid, 4-methoxy-, 1-methyl ester .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O5/c1-14-8-4-3-6 (10 (13)15-2)5-7 (8)9 (11)12/h3-5H,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the methoxy and methoxycarbonyl groups on the benzene ring.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of SGLT2 Inhibitors
2-Methoxy-5-(methoxycarbonyl)benzoic acid derivatives are key intermediates in the synthesis of SGLT2 inhibitors, which are used for diabetes therapy. A practical process using this compound has been developed, demonstrating scalability and significant cost reduction (Zhang et al., 2022).
Chemical Modification in Adsorption Studies
Chemical modification of activated carbon using derivatives of this compound has been investigated. This modification enhances the adsorbent's capacity for removing cobalt from aqueous solutions, highlighting the compound's utility in environmental remediation (Gunjate et al., 2020).
Mass Spectrometry Enhancements
Derivatives of this compound have been used as additives in mass spectrometry. These derivatives improve ion yields and signal-to-noise ratios, particularly for high-mass range analytes, enhancing the efficiency of mass spectrometry analyses (Karas et al., 1993).
Synthesis of Novel Compounds
Electrochemical Applications
In electrochemical studies, derivatives of this compound have been used for modifying electrodes. This modification enhances the sensitivity and selectivity of electrochemical detection of biological analytes, demonstrating the compound's potential in biosensing technologies (Sundaram & Kadir, 2017).
Pharmaceutical Development
This compound is involved in the development of pharmaceutical drugs like Repaglinide, a therapeutic for type 2 diabetes. Its derivatives play a crucial role in the structure-activity relationships of hypoglycemic agents (Grell et al., 1998).
Safety and Hazards
The compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-methoxy-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)5-7(8)9(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPAIKJBQLCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

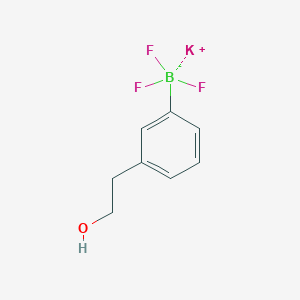
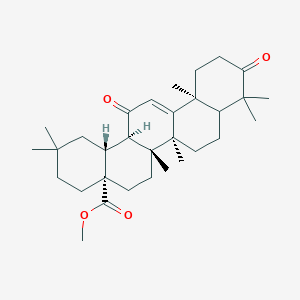

![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)
![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)
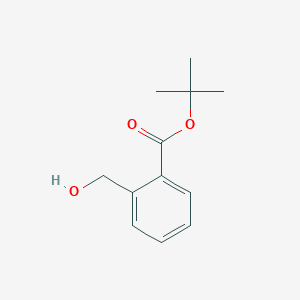
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
